2-(benzylsulfonyl)-N-biphenyl-4-ylacetamide
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Overview
Description
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an acetamide moiety. Sulfonamides have been widely studied due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- typically involves the reaction of 1,1’-biphenyl-4-amine with phenylmethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- involves the inhibition of specific enzymes and molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation .
Additionally, the compound has been shown to interact with other molecular targets, including carbonic anhydrase and matrix metalloproteinases. These interactions contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Acetamide, N-[1,1’-biphenyl]-4-yl-2-[(phenylmethyl)sulfonyl]- can be compared with other similar compounds, such as:
Acetamide, N-phenyl-: This compound has a similar acetamide moiety but lacks the sulfonamide group.
Sulfanilamide: This compound contains a sulfonamide group but lacks the biphenyl and phenylmethyl groups.
N-(2-Biphenylyl)acetamide: This compound has a similar biphenyl structure but lacks the sulfonamide group.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO3S/c23-21(16-26(24,25)15-17-7-3-1-4-8-17)22-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |
InChI Key |
ALBJNAYLFFJQJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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